

Toxicity Profile of Solanidine and Related Glycoalkaloids

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Compound Focus: Solanidine

CAS No.: 80-78-4

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The table below summarizes the key toxicity findings from available studies. It is important to note that **solanidine** is the aglycone (non-sugar) moiety of glycoalkaloids like α -solanine and α -chaconine, and these compounds often act synergistically [1] [2].

Compound / Study Focus	Study Type & Model	Key Findings on Toxicity	Proposed Mechanisms
Solanidine (from food)	Observation in humans [3]	Stored in the human body for prolonged periods; potential for release during metabolic stress.	Neuromuscular effects via cholinesterase inhibition [3].

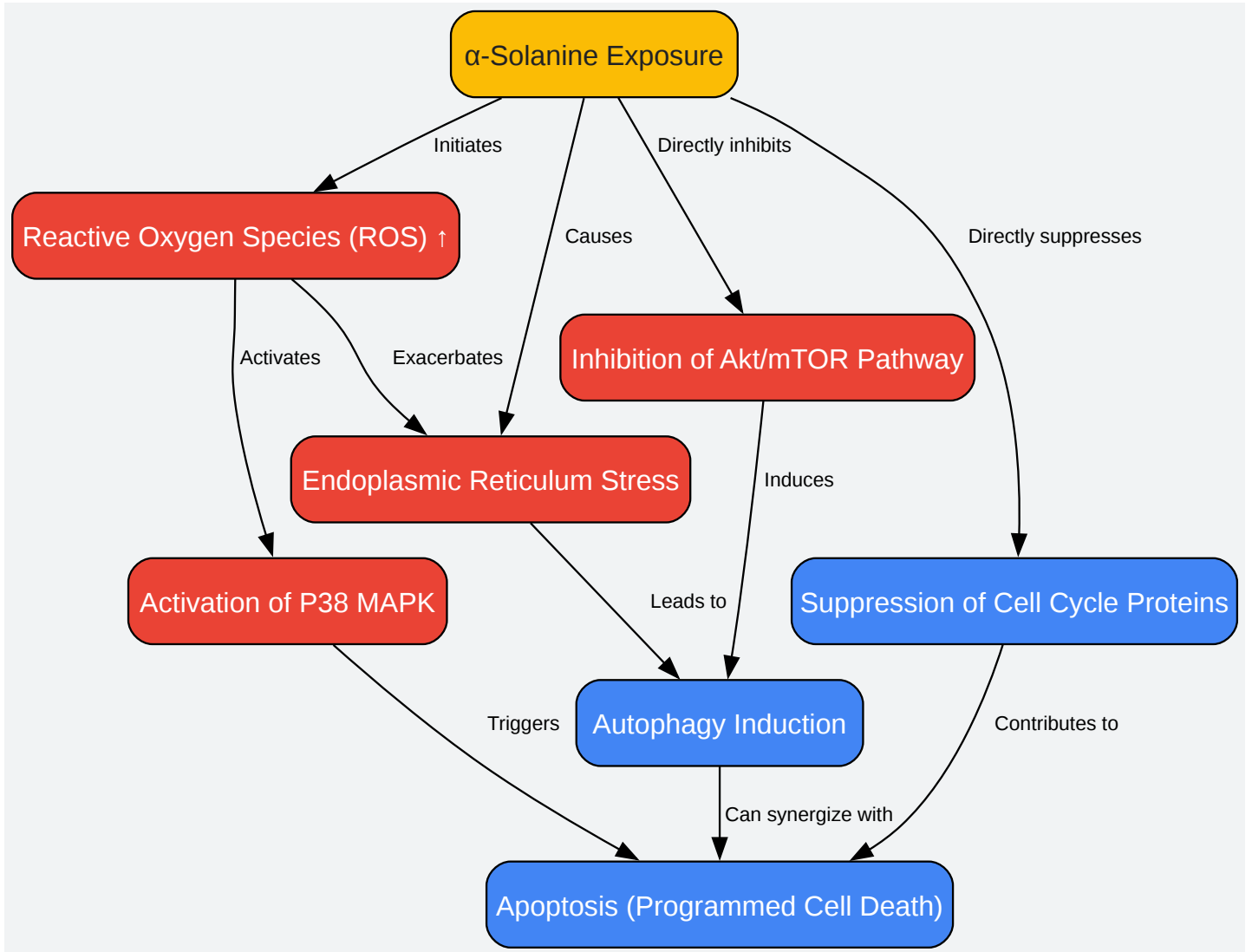
| **α -Solanine & α -Chaconine (Mixture)** | 28-day repeat dose (Syrian Golden Hamsters) [1] [4] | **Target Organs:** GI tract (fluid-filled stomach/small intestine). **Synergistic Toxicity:** A mixture with a higher ratio of α -chaconine was less toxic. | Disruption of cell membrane integrity; inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [1]. | | **α -Solanine** | Acute & Chronic (28-day) (BALB/c mice) [5] | **Acute (24h):** No significant hematological/chemical changes. **Chronic (7 days):** \uparrow RBC count, \downarrow Alkaline Phosphatase, \uparrow Blood sodium, glucose, and creatinine at 40 mg/kg. | Not specified in the study, but general glycoalkaloid mechanisms apply [5]. | | **α -Solanine** | *In vitro* (Human cancer cell lines) [6] | Induces anti-proliferative activity and cell death (IC₅₀ ~10 μ M). | 1. Induction of ROS-mediated autophagy. 2. Activation of Endoplasmic Reticulum stress. 3. Inhibition of the Akt/mTOR signaling pathway [6]. | | **α -**

Solanine | *In vitro* & *In vivo* (Prostate cancer models) [7] | Inhibits cancer cell growth and induces apoptosis. | 1. Suppression of cell cycle proteins (Cyclin D1, CDK2, etc.). 2. Generation of Reactive Oxygen Species (ROS). 3. Activation of the P38 MAPK signaling pathway [7]. |

Detailed Molecular Mechanisms of Action

The toxicity, as well as the observed anti-cancer activity, of **solanidine**'s parent glycoalkaloids operates through several interconnected molecular pathways. The following diagrams illustrate two key mechanisms identified in the research.

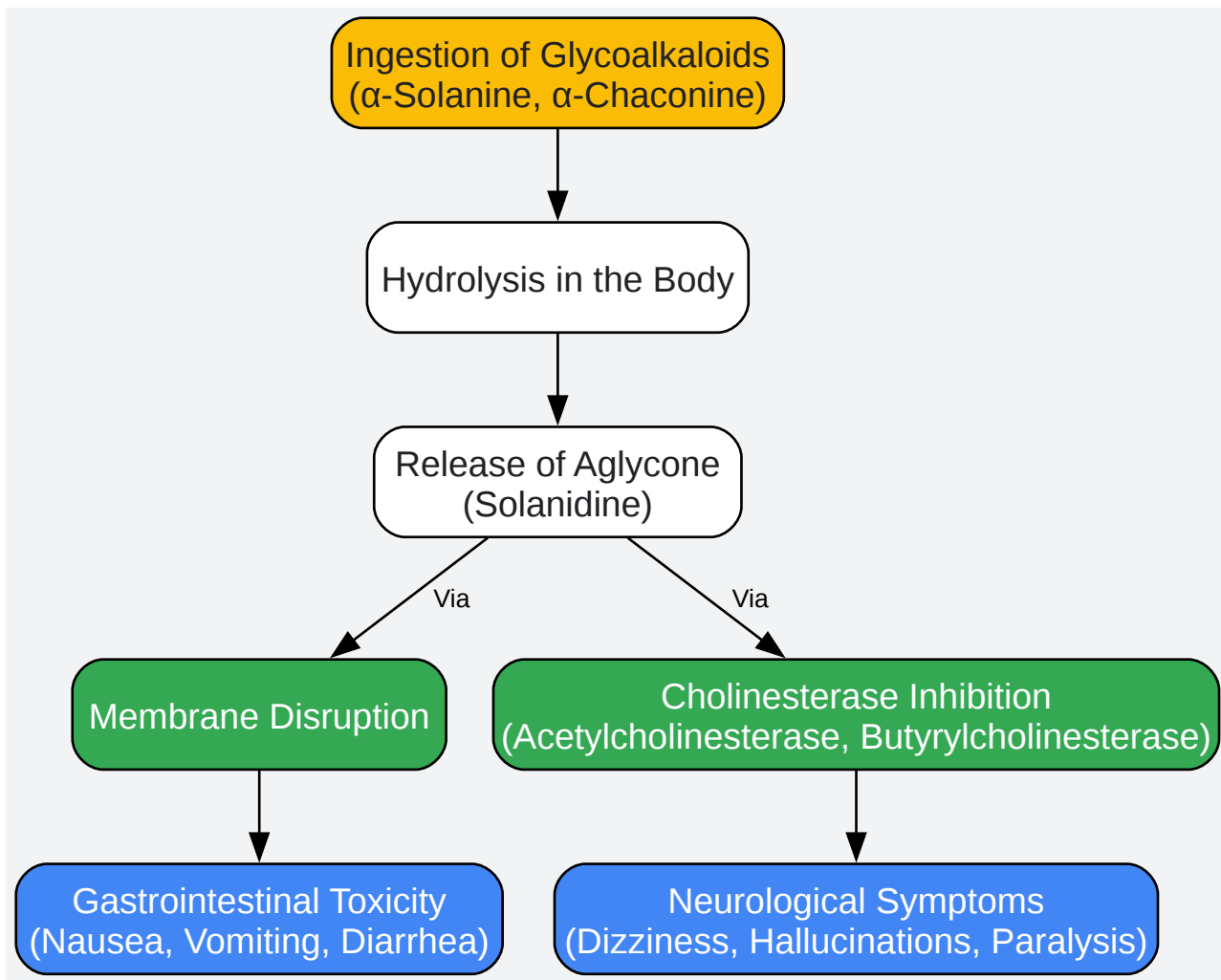
1. Mechanisms of α -Solanine-Induced Cell Death This diagram synthesizes findings from multiple studies [6] [7] to show how α -Solanine triggers autophagy and apoptosis in cells.



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Two primary cell death pathways, autophagy and apoptosis, can be triggered simultaneously by α-Solanine.

2. Systemic Toxicity Pathways This diagram outlines the established mechanisms for systemic toxicity, particularly relevant to acute poisoning from consuming high-glycoalkaloid potatoes [1] [8] [2].



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*Systemic toxicity arises from **solanidine**'s disruption of cell membranes and nervous system function.*

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

1. 28-Day Repeat Dose Toxicity Study [1]

- **Test System:** Female Syrian Golden hamsters.
- **Test Substances:** α -solanine and α -chaconine (\approx 95% purity), administered in two different ratios (1:3.7 and 1:70).

- **Dosing:** Administered daily by gavage for 28 days. The high dose was 33.3 mg total glycoalkaloids/kg body weight.
- **Endpoints:**
 - **Clinical:** Daily observations, body weight, food/water consumption.
 - **Pathology:** Organ weights, gross necropsy, and histopathology.
 - **Biochemical:** Plasma and brain cholinesterase (AChE and BuChE) activity.
 - **Molecular:** Gene expression profiling (DNA microarrays) on epithelial scrapings from the small intestine.

2. Acute and Chronic Toxicity Study of α -Solanine in Mice [5]

- **Test System:** BALB/c male mice.
- **Study Design:**
 - **Acute Group:** Observed for 24 hours after a single intraperitoneal (i.p.) injection of α -solanine (5, 10, 20, 40 mg/kg).
 - **Chronic Group:** Treated with i.p. injections for 7 days.
- **Sample Collection:** Blood collected after 24 hours (acute) or 7 days (chronic) for hematological and clinical chemistry analysis.

3. Network Pharmacology and *In Vitro* Validation for Glioma [9]

- **Target Prediction:** Potential targets of α -solanine were gathered from the TCMSP database, and glioma-related targets were from GeneCards.
- **Network Analysis:** Protein-protein interaction (PPI) networks were built using the STRING database and analyzed with Cytoscape to identify hub genes.
- **Enrichment Analysis:** GO and KEGG pathway analyses were performed on the common targets.
- ***In Vitro* Validation:**
 - **Cell Line:** Human glioma cell line U87MG.
 - **Treatment:** α -solanine at concentrations of 5, 10, and 15 μ M for 24 hours.
 - **Assays:** Cell viability (CCK-8), cell migration (scratch wound healing), apoptosis, and morphological changes.

Critical Research Gaps and Future Directions

The current research reveals several areas that require further investigation:

- **Lack of Direct Solanidine Data:** Most toxicity data is for the glycosylated forms (α -solanine). More studies on pure **solanidine** are needed to confirm if its effects are identical.
- **Chronic Low-Dose Exposure:** The long-term consequences of chronic, low-level exposure to **solanidine** from the diet are not well understood [3].

- **Biomarker Utility:** While **solanidine** shows promise as a dietary biomarker for CYP2D6 enzyme activity [10], its validation and application in clinical drug development and drug-drug interaction studies are ongoing.

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